molecular formula C22H22O4 B1674298 7-benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic Acid CAS No. 213971-34-7

7-benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic Acid

Cat. No. B1674298
M. Wt: 350.4 g/mol
InChI Key: LVPYVYFMCKYFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic Acid” is a chemical compound with the molecular formula C22H22O4 and a molecular weight of 350.4 g/mol . It is also known as FX11 . It is a selective inhibitor of LDHA, inhibiting tumor xenograft progression.

Scientific Research Applications

Synthesis and Characterization of Naphthalene Derivatives

The synthesis and characterization of naphthalene derivatives and carboxylic acids play a crucial role in exploring their potential applications. For instance, the synthesis of mono- and difluoronaphthoic acids has been detailed, highlighting the methodology for obtaining these compounds and their potential as intermediates in the development of biologically active compounds (Tagat et al., 2002). Such synthetic pathways are essential for creating derivatives of complex naphthalene structures, which could be related to the target compound.

Biological and Anticancer Evaluation

Research into the biological activity and potential anticancer evaluation of naphthalene derivatives has been conducted, suggesting these compounds' relevance in medicinal chemistry. For example, the study on the synthesis, characterization, and anticancer evaluation of certain naphthalene-1-ylmethyl derivatives highlights the potential therapeutic applications of naphthalene-based compounds in treating various cancers (Salahuddin et al., 2014). This indicates the interest in naphthalene derivatives as bioactive molecules, which might extend to compounds like 7-benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic Acid.

Environmental and Chemical Studies

Naphthalene derivatives have also been studied for their environmental impact and degradation pathways, providing insights into their behavior in different ecosystems. The anaerobic degradation of naphthalene by a sulfate-reducing culture, for example, sheds light on the metabolic pathways involved in breaking down naphthalene structures in nature (Meckenstock et al., 2000). Such studies are crucial for understanding the environmental fate of complex organic compounds, including those related to 7-benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic Acid.

properties

IUPAC Name

7-benzyl-2,3-dihydroxy-6-methyl-4-propylnaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-3-7-16-17-10-13(2)15(11-14-8-5-4-6-9-14)12-18(17)19(22(25)26)21(24)20(16)23/h4-6,8-10,12,23-24H,3,7,11H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPYVYFMCKYFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=C(C2=C1C=C(C(=C2)CC3=CC=CC=C3)C)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic Acid

CAS RN

213971-34-7
Record name 3-Dihydroxy-6-methyl-7-(phenylmethyl)-4-propylnaphthalene-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213971347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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